![molecular formula C21H28O2S2 B12607067 1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) CAS No. 647835-10-7](/img/structure/B12607067.png)
1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a disulfinyl linkage between two 4-methylbenzene groups, connected through a 2-methylhexane backbone. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfinyl chloride with a 2-methylhexane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the disulfinyl linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The disulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the disulfinyl group to thiol or sulfide groups.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The disulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the aromatic rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene): Similar structure but with a phenylpropane backbone instead of a methylhexane backbone.
1,1’-{[(2R)-2-Methylbutane-1,1-diyl]disulfinyl}bis(4-methylbenzene): Similar structure but with a methylbutane backbone.
Uniqueness
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) is unique due to its specific 2-methylhexane backbone, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
647835-10-7 |
|---|---|
Molecular Formula |
C21H28O2S2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-methyl-4-[(S)-[(2R)-2-methyl-1-[(S)-(4-methylphenyl)sulfinyl]hexyl]sulfinyl]benzene |
InChI |
InChI=1S/C21H28O2S2/c1-5-6-7-18(4)21(24(22)19-12-8-16(2)9-13-19)25(23)20-14-10-17(3)11-15-20/h8-15,18,21H,5-7H2,1-4H3/t18-,24+,25+/m1/s1 |
InChI Key |
GCXBSXZHRPZJOG-YWWLGCSWSA-N |
Isomeric SMILES |
CCCC[C@@H](C)C([S@@](=O)C1=CC=C(C=C1)C)[S@@](=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCC(C)C(S(=O)C1=CC=C(C=C1)C)S(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


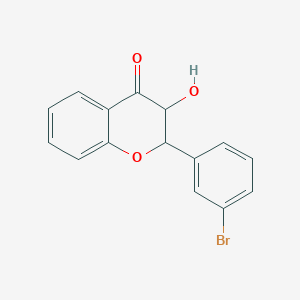
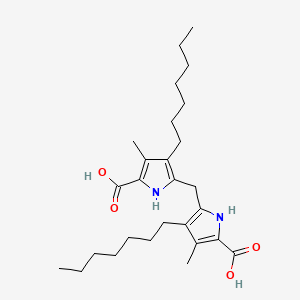
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
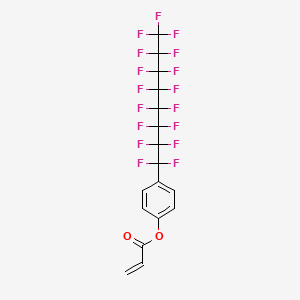

![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
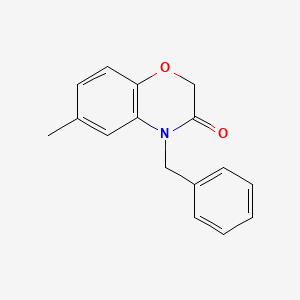
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)

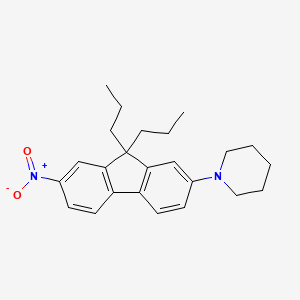
![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)
